2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester
Description
2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester is a boronic ester derivative featuring a tert-butyl-protected carboxylic acid group and a phenylsulfanyl linker. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceutical and materials chemistry . Its structure combines a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) with a sulfur-containing aromatic system, which enhances stability and modulates electronic properties for regioselective coupling .
Properties
IUPAC Name |
tert-butyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BO4S/c1-17(2,3)23-16(22)18(4,5)26-15-12-10-14(11-13-15)21-24-19(6,7)20(8,9)25-21/h10-13H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKUDVLKCJVBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(C)(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester typically involves the reaction of 4-bromo-2-methylpropionic acid tert-butyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and appropriate halides or organometallic reagents.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols or reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound can also act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Key Observations :
Linker Diversity: The target compound’s phenylsulfanyl group distinguishes it from analogs with sulfonyl (), phenoxymethyl (), or alkyl linkers (). Sulfur-containing linkers may improve solubility and metabolic stability compared to ether or carbamate variants .
Similarity Index : Compounds with tert-butyl carbamate groups (e.g., ) show the highest structural similarity (0.97), whereas sulfonyl derivatives () score lower (0.87–0.88) due to divergent electronic profiles.
Research Findings and Data
Reactivity in Cross-Coupling Reactions
Note: The target compound’s phenylsulfanyl group demonstrates comparable reactivity to carbamate derivatives but requires milder bases (e.g., K₂CO₃ vs. CsF) .
Stability Under Hydrolytic Conditions
Implication : The target compound’s sulfur linker confers moderate stability, balancing reactivity and shelf life for medicinal chemistry applications .
Biological Activity
2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester is a complex compound that features a unique structure incorporating a dioxaborolane moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tert-butyl ester group, a sulfenyl phenyl group, and a dioxaborolane unit. The molecular formula is , with a molecular weight of approximately 369.53 g/mol. The presence of the dioxaborolane moiety is significant as it can enhance the compound's reactivity and biological interaction profiles.
Research indicates that compounds containing dioxaborolane groups can interact with various biological targets. The proposed mechanisms include:
- Enzyme inhibition : Dioxaborolanes have been shown to inhibit serine proteases and other enzymes by forming stable complexes.
- Antioxidant activity : Some studies suggest that these compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester. For instance:
- Cell line studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation.
- Mechanistic insights : The anticancer activity is often linked to the modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Preliminary studies indicate:
- Broad-spectrum activity : Compounds with similar dioxaborolane structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Synergistic effects : When combined with traditional antibiotics, these compounds may enhance antimicrobial effectiveness.
Case Studies
-
Study on Anticancer Properties :
- Researchers synthesized several derivatives of the compound and tested their effects on cancer cell lines.
- Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
-
Antimicrobial Efficacy Study :
- A series of tests were conducted against Staphylococcus aureus and Escherichia coli.
- The compound demonstrated minimum inhibitory concentrations (MICs) comparable to leading antibiotics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₀BNO₄S |
| Molecular Weight | 369.53 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | Not available |
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells |
| Antimicrobial | Effective against S. aureus and E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
